molecular formula C15H15N3O3 B14570684 Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester CAS No. 61656-90-4

Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester

Cat. No.: B14570684
CAS No.: 61656-90-4
M. Wt: 285.30 g/mol
InChI Key: LACKBMJOBOXQMO-UHFFFAOYSA-N
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Description

Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C15H15N3O3. This compound is known for its unique structure, which includes a carbamic acid moiety linked to a phenyl-2-pyridinylamino group and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester typically involves the reaction of phenyl-2-pyridinylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the amine to form the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and ethanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl-2-pyridinylamino group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Major Products Formed

    Hydrolysis: Carbamic acid and ethanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced derivatives of the phenyl-2-pyridinylamino group.

Scientific Research Applications

Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites that exert biological effects. These metabolites may interact with enzymes, receptors, or other cellular components, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the pyridinyl group.

    Ethyl carbamate: A simpler carbamate without the phenyl or pyridinyl groups.

    Phenylcarbamic acid ethyl ester: Similar but with different substitution patterns on the aromatic ring.

Uniqueness

Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct electronic and steric properties

Properties

CAS No.

61656-90-4

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl N-[phenyl(pyridin-2-yl)carbamoyl]carbamate

InChI

InChI=1S/C15H15N3O3/c1-2-21-15(20)17-14(19)18(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-11H,2H2,1H3,(H,17,19,20)

InChI Key

LACKBMJOBOXQMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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